

Application Note: Transcriptomic Analysis of Skin Samples After Losalen Treatment

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Compound of Interest

Compound Name: **Losalen**

Cat. No.: **B1195335**

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Introduction

Losalen, a topical formulation containing flumethasone pivalate and salicylic acid, is utilized in the management of various inflammatory and hyperkeratotic skin conditions. Flumethasone pivalate, a corticosteroid, exerts anti-inflammatory, and immunosuppressive effects, while salicylic acid provides keratolytic properties.^{[1][2][3]} Understanding the molecular changes induced by **Losalen** is crucial for elucidating its mechanism of action and identifying potential biomarkers for treatment response. This application note provides a detailed protocol for the transcriptomic analysis of skin samples following **Losalen** treatment, using RNA sequencing (RNA-seq) to profile gene expression changes. The described workflow covers skin biopsy collection, RNA extraction, library preparation, sequencing, and bioinformatic analysis, along with an overview of the key signaling pathways affected.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical transcriptomic changes observed after treatment with a topical corticosteroid and salicylic acid combination like **Losalen**. These tables are illustrative and based on published studies of the individual active components.^{[4][5][6]}

Table 1: Differentially Expressed Genes (DEGs) in Skin Biopsies Following **Losalen** Treatment. This table highlights key genes that are significantly up- or downregulated.

Gene Symbol	Gene Name	Log2 Fold Change	p-value	Biological Process
Upregulated Genes				
KLF15	Krüppel-like factor 15	2.5	< 0.01	Adipogenesis, Amino acid metabolism
GLUL	Glutamine Synthetase	2.1	< 0.01	Amino acid metabolism
PDK4	Pyruvate Dehydrogenase Kinase 4	3.0	< 0.001	Glucose metabolism regulation
PLIN2	Perilipin 2	1.8	< 0.05	Adipose differentiation
Downregulated Genes				
KRT16	Keratin 16	-2.8	< 0.001	Keratinization, Epidermal differentiation
IL1B	Interleukin 1 Beta	-3.5	< 0.001	Inflammation
S100A7	S100 Calcium Binding Protein A7	-3.2	< 0.001	Inflammatory response, Psoriasis pathogenesis
MMP9	Matrix Metallopeptidase 9	-2.5	< 0.01	Extracellular matrix organization

Table 2: Enriched Signaling Pathways in **Losalen**-Treated Skin. This table shows the results of a pathway enrichment analysis, indicating which biological pathways are most significantly

affected by the treatment.

Pathway Name	p-value	Genes Involved (Examples)
Glucocorticoid Receptor Signaling	< 0.001	NR3C1, FKBP5, PER1
TNF α Signaling via NF- κ B	< 0.01	NFKBIA, RELA, TNFAIP3
IL-17 Signaling Pathway	< 0.01	IL17A, IL17F, DEFB4A
PPAR Signaling Pathway	< 0.05	PPARG, FABP4, ANGPTL4
Keratinization	< 0.05	KRT1, KRT10, LOR

Experimental Protocols

The following protocols provide a detailed methodology for conducting a transcriptomic analysis of skin samples. These are based on established methods for high-quality RNA extraction and sequencing from skin biopsies.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Skin Biopsy Collection and Processing

- Objective: To obtain high-quality skin tissue for RNA extraction.
- Procedure:
 - Administer local anesthesia to the selected skin area.
 - Obtain a 4-6 mm punch biopsy from both treated and untreated (control) skin areas.[\[11\]](#)
 - Immediately snap-freeze the biopsy in liquid nitrogen to preserve RNA integrity.[\[8\]](#)[\[10\]](#)
 - Store samples at -80°C until further processing.

RNA Extraction

- Objective: To isolate high-quality total RNA from skin biopsies.

- Materials: TRIzol reagent, chloroform, isopropanol, 75% ethanol, RNase-free water, bead-based lysis platform.
- Procedure:
 - Cryosection the frozen biopsy to obtain tissue curls for extraction.[8][10]
 - Homogenize the tissue in a bead-based lysis tube with TRIzol reagent.
 - Add chloroform, vortex, and centrifuge to separate the phases.
 - Transfer the aqueous (upper) phase containing RNA to a new tube.
 - Precipitate the RNA by adding isopropanol and centrifuging.
 - Wash the RNA pellet with 75% ethanol and air-dry.
 - Resuspend the RNA pellet in RNase-free water.
 - Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a microfluidic gel electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high RNA Integrity Number (RIN) scores (ideally > 8).[8][10]

RNA-seq Library Preparation and Sequencing

- Objective: To prepare cDNA libraries from the extracted RNA for next-generation sequencing.
- Procedure:
 - Enrich for mRNA using oligo(dT) magnetic beads.
 - Fragment the mRNA into smaller pieces.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligate sequencing adapters.

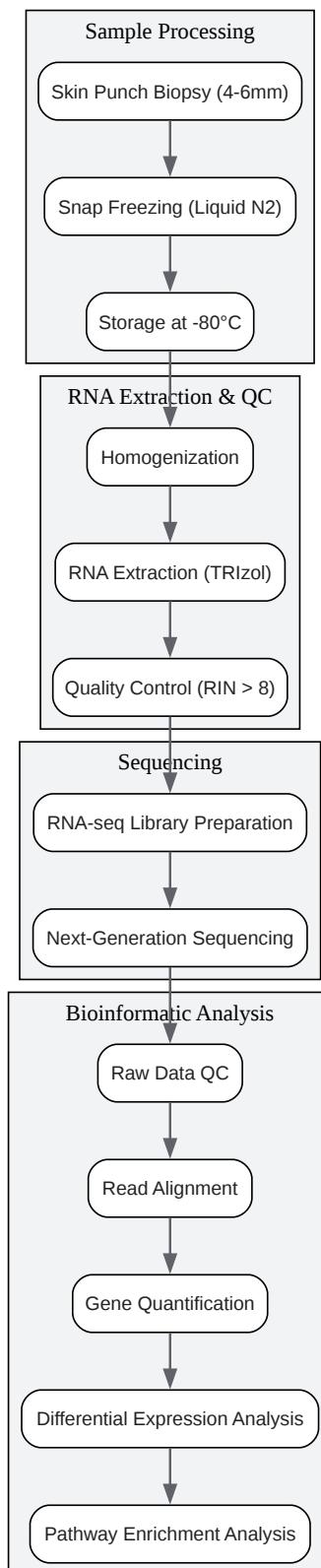
- Amplify the library using PCR.
- Purify and quantify the final library.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis

- Objective: To process and analyze the raw sequencing data to identify differentially expressed genes and affected pathways.
- Workflow:
 - Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.[[12](#)]
 - Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like HISAT2.[[13](#)]
 - Quantification: Count the number of reads mapping to each gene using tools like featureCounts or StringTie.[[13](#)]
 - Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between treated and control samples.[[13](#)]
 - Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Visualizations

Experimental Workflow

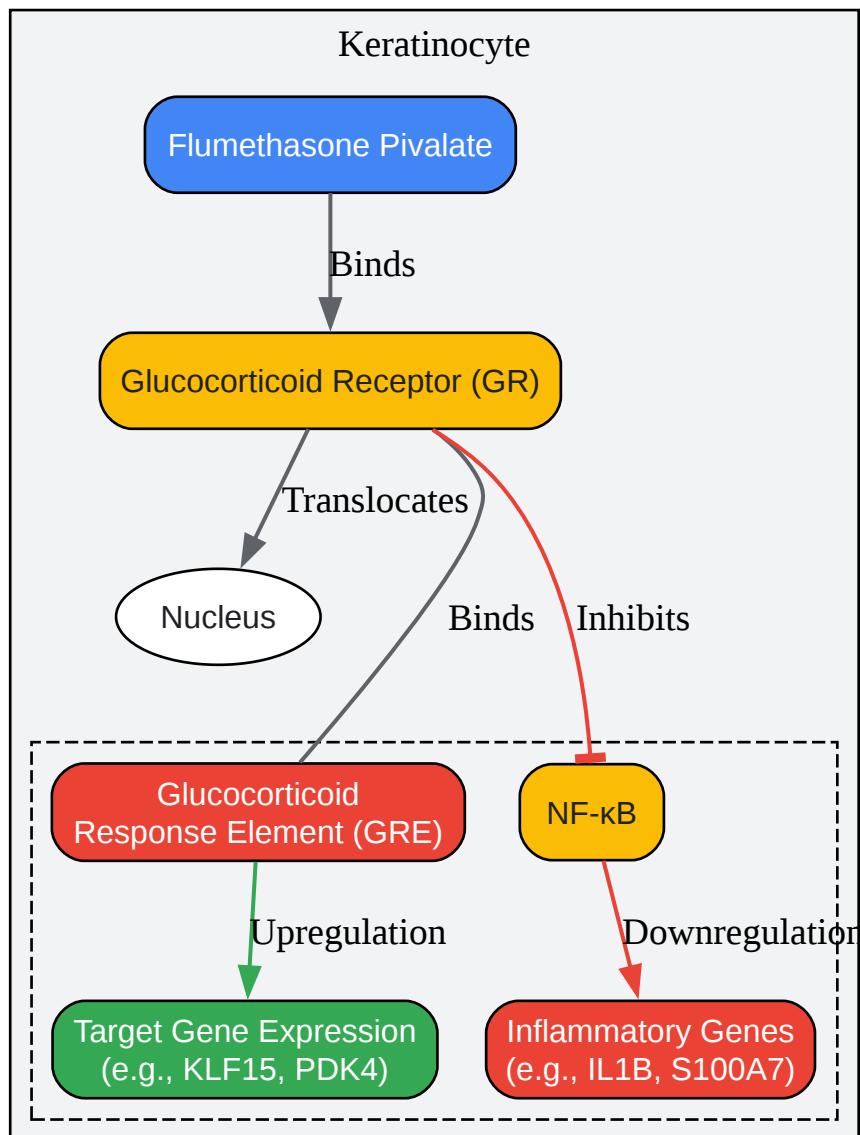


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Caption: Experimental workflow for transcriptomic analysis.

Signaling Pathways

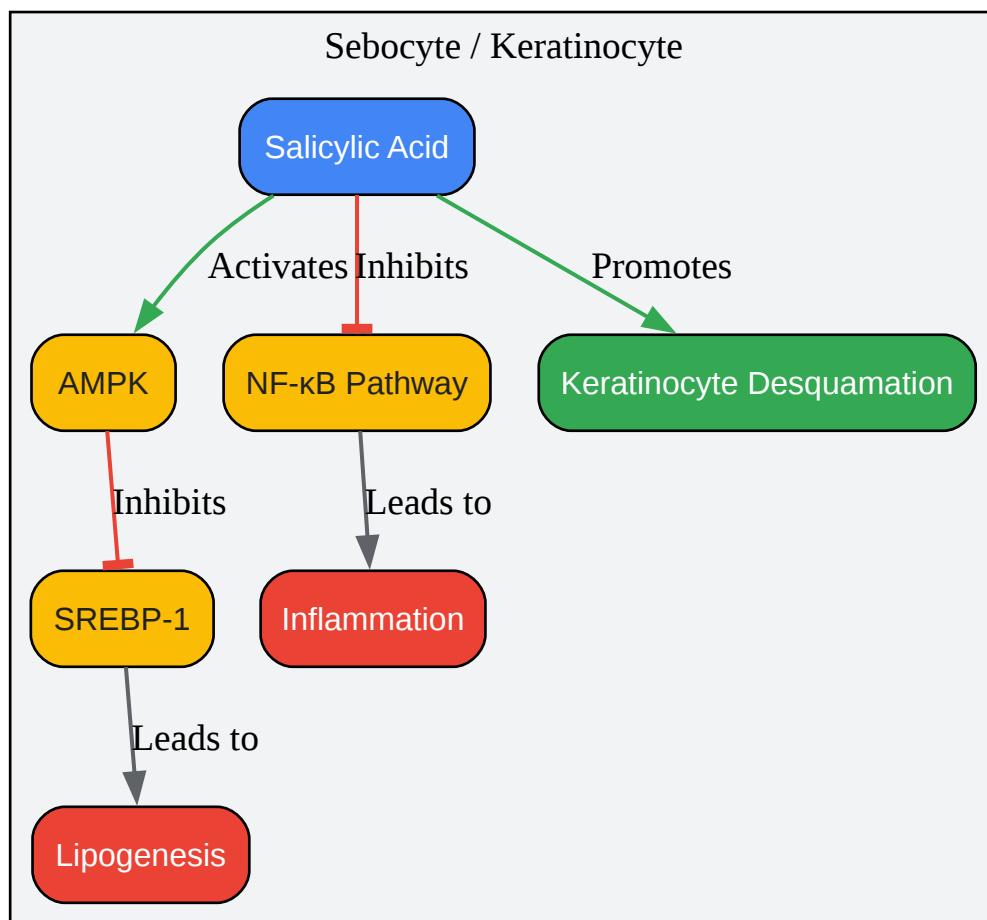
Glucocorticoid Receptor Signaling Pathway



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Caption: Flumethasone pivalate signaling pathway.

Salicylic Acid Signaling Pathways



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Caption: Salicylic acid's effects on skin cells.

Conclusion

Transcriptomic analysis using RNA-seq is a powerful tool for dissecting the molecular mechanisms of dermatological treatments like **Losalen**. This application note provides a comprehensive framework for such studies, from sample acquisition to data interpretation. The expected transcriptomic profile reflects the dual action of **Losalen**'s components: the potent anti-inflammatory and metabolic effects of flumethasone pivalate, and the keratolytic and anti-inflammatory properties of salicylic acid.^{[4][6][14]} The insights gained from this type of analysis can aid in the development of more targeted therapies and the identification of patients most likely to benefit from treatment.

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